An In-depth Technical Guide to Methyl 2-methylbut-3-ynoate
An In-depth Technical Guide to Methyl 2-methylbut-3-ynoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methylbut-3-ynoate (CAS 387401-01-6) is a versatile organic compound that holds significant potential in the realms of organic synthesis and medicinal chemistry. Its unique structure, featuring both an alkyne and an ester functional group, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and potential applications, with a particular focus on its relevance to drug discovery and development. The presence of a terminal alkyne allows for a variety of coupling reactions, while the α-methylated ester moiety can influence the pharmacokinetic and pharmacodynamic properties of derivative compounds. Understanding the nuanced characteristics of this molecule is key to unlocking its full potential in the laboratory.
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental for its effective use in research and development. While extensive experimental data for Methyl 2-methylbut-3-ynoate is not widely published, the following table summarizes its known and predicted properties.
| Property | Value | Source |
| CAS Number | 387401-01-6 | [1] |
| Molecular Formula | C₆H₈O₂ | [1] |
| Molecular Weight | 112.13 g/mol | [1] |
| IUPAC Name | methyl 2-methylbut-3-ynoate | [1] |
| SMILES | CC(C#C)C(=O)OC | [1] |
| InChIKey | IXLXCUWRPMTLOH-UHFFFAOYSA-N | [1] |
Spectroscopic Profile
The structural elucidation of Methyl 2-methylbut-3-ynoate relies on a combination of spectroscopic techniques. Below is a summary of the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for the different proton environments. The methoxy (-OCH₃) protons would likely appear as a singlet. The proton on the carbon bearing the methyl group (-CH(CH₃)) is expected to be a quartet due to coupling with the adjacent methyl protons. The terminal alkyne proton (≡C-H) would present as a singlet, and the protons of the α-methyl group would appear as a doublet.[2]
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¹³C NMR Spectroscopy: A ¹³C NMR spectrum is available on SpectraBase, which would provide definitive information on the carbon skeleton of the molecule.[1] The spectrum would show distinct peaks for the carbonyl carbon of the ester, the two sp-hybridized carbons of the alkyne, the chiral center, the methyl group, and the methoxy carbon.
Infrared (IR) Spectroscopy
The IR spectrum of Methyl 2-methylbut-3-ynoate is expected to exhibit characteristic absorption bands for its functional groups. Key expected peaks include:
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A strong absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne.
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A sharp, medium-intensity peak around 2100 cm⁻¹ for the C≡C triple bond stretch.
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A strong carbonyl (C=O) stretch for the ester group, typically appearing in the region of 1735-1750 cm⁻¹.
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C-O stretching vibrations for the ester group will be observed in the 1000-1300 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak ([M]⁺) would be observed at an m/z of 112.[2] Common fragmentation patterns would likely involve the loss of the methoxy group (•OCH₃) to form an acylium ion, as well as other fragmentations characteristic of alkynes and esters.[2]
Synthesis of Methyl 2-methylbut-3-ynoate
Experimental Protocol (General Procedure):
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To a solution of 2-methylbut-3-ynoic acid in an excess of dry methanol, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added dropwise at 0 °C.
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The reaction mixture is then stirred at room temperature or gently heated to reflux to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure.
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The residue is diluted with an organic solvent (e.g., diethyl ether or ethyl acetate) and washed sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
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The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated.
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The crude product can then be purified by distillation under reduced pressure to yield pure Methyl 2-methylbut-3-ynoate.
Chemical Reactivity and Potential Applications in Drug Development
The reactivity of Methyl 2-methylbut-3-ynoate is dictated by its two primary functional groups: the terminal alkyne and the α-methylated ester. This dual functionality makes it a versatile synthon for creating a diverse range of molecular structures.
Reactions of the Alkyne Moiety
The terminal alkyne is a particularly attractive handle for molecular elaboration. It can readily participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, including:
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Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, allowing for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. This reaction is widely used in drug discovery for lead optimization and the synthesis of bioconjugates.
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Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a robust method for the formation of carbon-carbon bonds. This allows for the direct attachment of the Methyl 2-methylbut-3-ynoate scaffold to various aromatic and heteroaromatic systems, which are prevalent in many drug molecules.
Reactions of the Ester Moiety
The ester group can undergo a range of transformations, including:
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Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 2-methylbut-3-ynoic acid. This acid can then be coupled with amines to form amides, a common functional group in pharmaceuticals.
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Amidation: Direct reaction with amines can lead to the formation of amides.
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Reduction: The ester can be reduced to the corresponding primary alcohol, 2-methylbut-3-yn-1-ol, which can serve as a precursor for other functional groups.
The Role of the α-Methyl Group in Drug Design
The presence of a methyl group at the α-position to the carbonyl can have a profound impact on the biological activity and pharmacokinetic properties of a molecule. This "magic methyl" effect is a well-established concept in medicinal chemistry.[3] The methyl group can:
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Enhance Metabolic Stability: It can block sites of metabolism, thereby increasing the half-life of a drug.[3]
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Improve Potency: The methyl group can provide favorable steric interactions with the target protein, leading to increased binding affinity.
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Modulate Physicochemical Properties: It can influence solubility and lipophilicity, which are critical for drug absorption and distribution.[3]
The strategic placement of a methyl group, as seen in Methyl 2-methylbut-3-ynoate, provides a valuable tool for medicinal chemists to fine-tune the properties of lead compounds.
Safety and Handling
Based on the GHS classification, Methyl 2-methylbut-3-ynoate is a flammable liquid and vapor. It is also classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Precautionary Measures:
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Keep away from heat, sparks, open flames, and hot surfaces.
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Use in a well-ventilated area.
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Wear protective gloves, eye protection, and flame-retardant clothing.
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In case of contact with skin or eyes, rinse immediately with plenty of water.
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Store in a cool, well-ventilated place.
It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
Methyl 2-methylbut-3-ynoate is a promising building block for organic synthesis and drug discovery. Its bifunctional nature, combined with the influential α-methyl group, offers a wealth of opportunities for the creation of novel and complex molecules with potential therapeutic applications. While further experimental characterization of its physicochemical properties is warranted, the predictable reactivity of its functional groups provides a solid foundation for its use in the design and synthesis of new chemical entities. As the demand for innovative therapeutic agents continues to grow, the strategic application of versatile synthons like Methyl 2-methylbut-3-ynoate will undoubtedly play a crucial role in advancing the field of medicinal chemistry.
References
- Benchchem. Methyl 2-methylbut-3-ynoate | 387401-01-6. Accessed February 3, 2026.
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PubChem. Methyl 2-methylbut-3-ynoate. National Center for Biotechnology Information. Accessed February 3, 2026. [Link]
- Lian J, Wang J, Sun HF, Lin DZ, Liu H. [Application of methyl in drug design]. Yao Xue Xue Bao. 2013 Aug;48(8):1195-208.
- Lian J, Wang J, Sun HF, Lin DZ, Liu H. [Application of methyl in drug design]. Yao Xue Xue Bao. 2013;48(8):1195-1208.
